

A Technical Guide to the Biological Impact of Aak1-IN-4

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Compound of Interest		
Compound Name:	Aak1-IN-4	
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This document provides a comprehensive technical overview of **Aak1-IN-4**, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). It details the core biological pathways modulated by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for cited methodologies.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2][3] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, signaling receptors, and pathogens.[1] AAK1 executes its primary function by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2), a key event that enhances the recruitment of cargo to clathrin-coated pits.[4] Given its central role in this pathway, AAK1 has emerged as a therapeutic target for numerous diseases, including neuropathic pain, viral infections, and neurological disorders.

Aak1-IN-4 is a highly selective, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of AAK1. Its potency and favorable pharmacological properties make it an invaluable tool for elucidating the complex biology of AAK1 and a promising lead compound for therapeutic development. This guide will explore the key signaling pathways affected by the inhibition of AAK1 with **Aak1-IN-4**.



Data Presentation: Potency and Efficacy of Aak1-IN-4

The inhibitory activity and in vivo efficacy of **Aak1-IN-4** have been quantified across various assays. The data are summarized below for clear comparison.

Table 1: In Vitro and Cellular Activity of Aak1-IN-4

Parameter	Value	Description	Source
AAK1 IC50	4.6 nM	Half-maximal inhibitory concentration in a biochemical assay.	
Filt Ki	0.9 nM	Equilibrium inhibition constant.	

| Cellular IC50 | 8.6 nM | Half-maximal inhibitory concentration in a cell-based assay. | |

Table 2: In Vivo Pharmacological Profile of Aak1-IN-4 in a Rat Model

Dosage & Route	Effect	Model	Source
3 mg/kg, p.o.	~80% inhibition of pain response	Chronic Constriction Injury (CCI)-induced tactile allodynia	
10 mg/kg, p.o.	>80% peak inhibition of pain response	Mechanical allodynia	

 $\mid 3 \text{ mg/kg, p.o.} \mid \text{Spinal-cord-to-plasma concentration ratio of 8.8} \mid \text{Pharmacokinetic analysis} \mid \mid$

Core Mechanism: Inhibition of Clathrin-Mediated Endocytosis

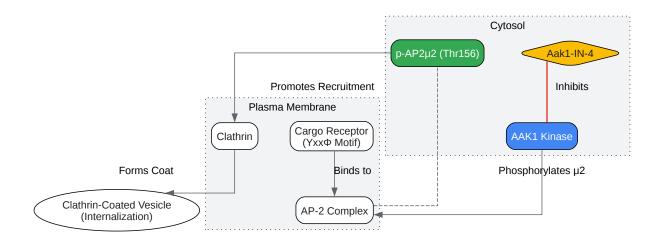




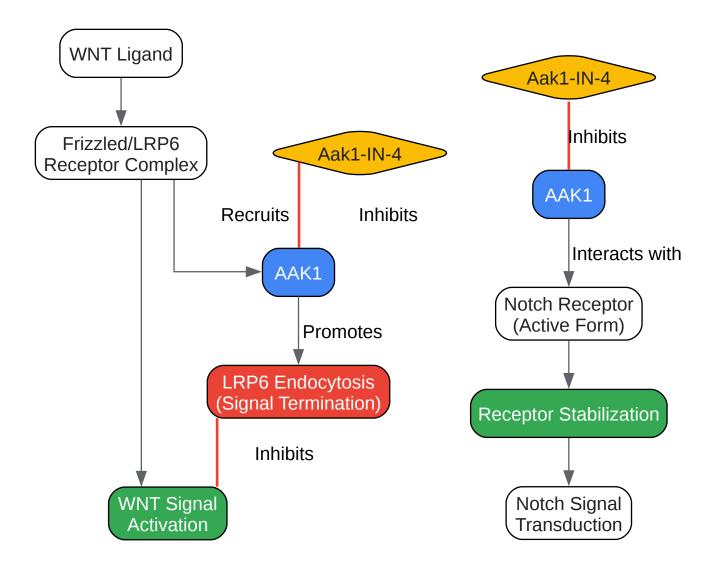


The primary mechanism through which **Aak1-IN-4** exerts its effects is the direct inhibition of AAK1's kinase activity. This prevents the phosphorylation of the AP-2 µ2 subunit at the Threonine 156 residue. This phosphorylation event is a critical regulatory step that increases the affinity of the AP-2 complex for tyrosine-based sorting motifs on cargo proteins, thereby facilitating their internalization. By blocking this process, **Aak1-IN-4** disrupts the maturation of clathrin-coated pits and subsequent vesicle formation, effectively inhibiting the endocytosis of AAK1-dependent cargo.

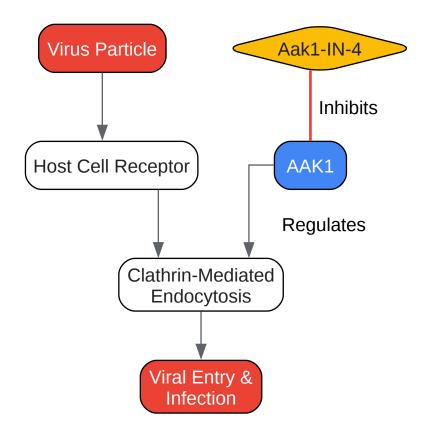




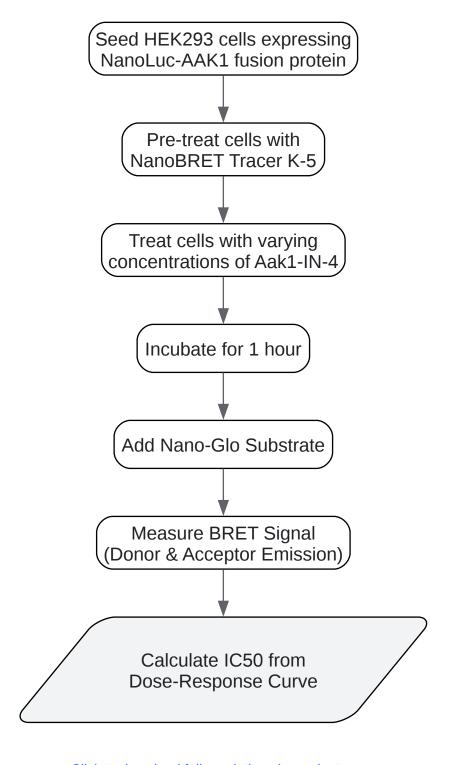












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